molecular formula C20H19N5O2 B2755689 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide CAS No. 899751-76-9

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

Cat. No. B2755689
CAS RN: 899751-76-9
M. Wt: 361.405
InChI Key: DJOWBWQKXKYKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antitumor Activity

Research has identified derivatives related to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide showing significant antitumor activity. Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, incorporating pyrazolo[3,4-d]pyrimidine, were designed to improve lipophilicity for enhanced transport through cell wall barriers, demonstrating in vitro anticancer activity across various cell lines with certain compounds exhibiting mean IC50 values indicating good potency (Maftei et al., 2016). This suggests the potential for compounds within this chemical class to serve as bases for developing new antitumor agents.

Antimicrobial and Antibacterial Potential

Compounds related to the chemical structure have shown promising antimicrobial and antibacterial properties. Pyrimidine-linked pyrazole derivatives were synthesized and evaluated for their insecticidal and antibacterial potential, indicating a significant relationship between structure and biological activity. Such compounds have been evaluated against Pseudococcidae insects and various microorganisms, showing promising results in both insecticidal and antimicrobial activities (Deohate & Palaspagar, 2020).

Enzyme Inhibition and Biological Properties

Additionally, pyrazolo[3,4-d]pyrimidines have been explored for their biological properties, particularly in enzyme inhibition. These compounds have demonstrated affinity for A1 adenosine receptors, suggesting their potential utility in modulating physiological processes influenced by these receptors. The research into the synthesis and adenosine receptor affinity of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine highlights the specificity and potential therapeutic applications of these compounds in influencing adenosine receptor-mediated pathways (Harden et al., 1991).

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-20(2,3)25-17-16(11-22-25)19(27)24(12-21-17)23-18(26)15-9-8-13-6-4-5-7-14(13)10-15/h4-12H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOWBWQKXKYKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

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